molecular formula C10H14O3 B2778775 (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol CAS No. 120523-13-9

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Cat. No. B2778775
CAS RN: 120523-13-9
M. Wt: 182.219
InChI Key: FOEBAVBMMWYLTA-SSDOTTSWSA-N
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Description

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol, commonly known as 2,5-dimethoxy-1-phenylethanol, is an organic compound belonging to the class of phenylpropanoids. It is an aromatic alcohol derived from the phenylpropanoid pathway and is commonly found in many plants. In the past few decades, its synthesis has been extensively studied and its physiological and biochemical effects have been extensively investigated.

Scientific Research Applications

Chemical Analysis and Synthesis

A review on the mechanism of β-O-4 bond cleavage during acidolysis of lignin models highlights the significance of methoxyphenyl ethanol compounds in understanding lignin breakdown, a process critical for biomass conversion and renewable energy applications (T. Yokoyama, 2015). Furthermore, studies on catalytic non-enzymatic kinetic resolution, involving compounds with similar functional groups, reveal the importance of precise catalytic processes for the synthesis of chiral compounds, a key aspect of pharmaceutical manufacturing and material science (H. Pellissier, 2011).

Environmental Pollution and Toxicity

Research on novel brominated flame retardants (NBFRs), which share structural similarities with the compound , underscores the emerging concern over their accumulation in indoor environments and potential health impacts. This body of work emphasizes the need for monitoring and understanding the environmental fate of such compounds (E. A. Zuiderveen et al., 2020).

Biochemical and Pharmacological Research

A review on Sigma-1 receptors, which are involved in neurodegenerative diseases, highlights the complex interplay between biochemical pathways and the potential therapeutic roles of compounds interacting with these receptors. Such research indicates the broader relevance of specific chemical structures in medicinal chemistry and pharmacology (B. Penke et al., 2017).

properties

IUPAC Name

(1R)-1-(2,5-dimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBAVBMMWYLTA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

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